Picrotin
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,3R,5S,8S,9R,12S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O7/c1-12(2,18)6-7-10(16)20-8(6)9-13(3)14(7,19)4-5-15(13,22-5)11(17)21-9/h5-9,18-19H,4H2,1-3H3/t5-,6+,7-,8-,9-,13-,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEFFICCPKWYML-QCGISDTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3C4C(C(C1(CC5C2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@H]3[C@H]4[C@H]([C@@H]([C@@]1(C[C@@H]5[C@]2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274161 | |
| Record name | Picrotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21416-53-5 | |
| Record name | Picrotin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21416-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picrotin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021416535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picrotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PICROTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U06Z6QD7N2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Origin and Biosynthesis of Picrotin
Natural Abundance and Botanical Sources of Picrotin (e.g., Anamirta cocculus)
This compound is found in nature as a constituent of picrotoxin (B1677862), a poisonous crystalline plant compound. Picrotoxin is an equimolar mixture of two compounds: picrotoxinin (B1677863) and this compound. wikipedia.orgguidetopharmacology.org The primary botanical source of picrotoxin, and thus this compound, is the fruit of Anamirta cocculus. wikipedia.orgresearchgate.net This plant, also known by common names such as Indian berry, fishberry, or Levant nut, is a climbing shrub native to Southeast Asia and India. wikipedia.orgprota4u.org The seeds of Anamirta cocculus are particularly rich in picrotoxin. wikipedia.org this compound has also been reported in Dendrobium moniliforme. nih.gov
The fruit of Anamirta cocculus contains approximately 1.5% picrotoxin. prota4u.org Picrotoxin itself is a sesquiterpene. wikipedia.org
Biosynthetic Pathways of Picrotoxanes and this compound
The picrotoxane family of natural products, including this compound, are characterized by a highly functionalized cis-hydrindane (B1200222) core structure. researchgate.netresearchgate.net While detailed enzymatic pathways specifically for this compound biosynthesis are not extensively elucidated in the provided sources, the biosynthesis of the picrotoxane core structure is suggested to involve an anti-Markovnikov cationic cyclization of a cadinyl cation followed by oxidative cleavage. chemrxiv.org This process is instrumental in establishing the cis-fused orientation of specific carbon atoms within the molecular structure. chemrxiv.org Research into the total synthesis of picrotoxanes, including this compound, has explored various strategies to construct this complex polycyclic framework, often involving key steps like palladium-catalyzed enyne cycloisomerization and oxidative C-C and C-H bond cleavages. researchgate.netnih.govresearchgate.net
Comparative Analysis of this compound within the Picrotoxane Family
This compound is a member of the picrotoxane sesquiterpenoid family nih.gov and is specifically known as the less active component of picrotoxin, in contrast to picrotoxinin, which is the more pharmacologically active constituent. wikipedia.orgresearchgate.net Chemically, this compound can be described as picrotoxinin in which the olefinic double bond has undergone the addition of water, resulting in a tertiary alcohol. nih.gov This structural difference, the presence of a dimethylmethanol group in this compound instead of the isopropenyl group in picrotoxinin, is a key distinction between the two compounds. nih.gov
While picrotoxinin is a strong antagonist of GABA receptors, this compound is less potent in this regard. nih.govresearchgate.net Studies comparing the binding of picrotoxinin and this compound to receptors like the glycine (B1666218) receptor have indicated that the larger size of this compound and its reduced ability to form hydrophobic interactions due to the presence of the hydroxyl group contribute to its relatively reduced activity compared to picrotoxinin. nih.gov
Here is a table summarizing some key properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈O₇ | uni.lu |
| Molecular Weight | 310.30 g/mol | nih.gov |
| Monoisotopic Mass | 310.10526 Da | uni.lu |
| PubChem CID | 442291 | nih.gov |
| XlogP (predicted) | -0.8 | uni.lu |
| Physical State | Crystalline solid (as part of picrotoxin) | wikipedia.org |
Chemical Synthesis and Analog Design of Picrotin
Total Synthesis Methodologies for Picrotin and Related Compounds
Total synthesis of this compound is often approached in conjunction with the synthesis of picrotoxinin (B1677863), given their close structural relationship. Several research groups have reported total syntheses of picrotoxinin and this compound, employing diverse strategies to construct their intricate polycyclic frameworks. wikipedia.orgyoutube.comnih.govchemrxiv.orgresearchgate.netpkusz.edu.cnillinois.edu Early syntheses, such as those by Corey, Yamada, Yoshikoshi, and Trost, highlighted the challenges associated with the stereochemically dense nature of picrotoxane sesquiterpenes. youtube.comnih.govchemrxiv.org
A common starting material in many syntheses is carvone (B1668592) or a carvone-like structure, which provides a pre-existing chiral center that can be leveraged for stereochemical control. wikipedia.orgillinois.edu The conversion of picrotoxinin to this compound, typically the C12 hydrate (B1144303) of picrotoxinin, is a key step in completing the total synthesis of this compound in some routes. researchgate.netpkusz.edu.cnresearchgate.net
Stereoselective Approaches in this compound Synthesis
Achieving high stereoselectivity is paramount in the synthesis of this compound due to its numerous stereocenters. researchgate.net Stereoselective approaches often focus on the precise control of relative and absolute stereochemistry during key bond-forming events. For instance, the stereoselective formation of the cis-fused [4.3.0] bicyclic core is a critical challenge. nih.govchemrxiv.orgresearchgate.net
Methods employed to establish stereochemistry include stereospecific reactions and the use of chiral starting materials like carvone. wikipedia.orgresearchgate.netillinois.edu Some synthetic strategies involve the stereoselective introduction of quaternary centers and the controlled formation of epoxide rings. wikipedia.orgresearchgate.net Desymmetrization strategies, sometimes involving intramolecular aldol (B89426) reactions, have also been utilized to construct the desired stereochemistry in the cis-fused skeleton. researchgate.netresearchgate.net
Strategic Transformations and Core Skeleton Construction
The construction of the polycyclic core skeleton of this compound involves strategic transformations designed to assemble the fused ring system with the correct functionalization pattern. The picrotoxane skeleton features a cis-fused hydrindane system. wikipedia.orgresearchgate.netillinois.eduresearchgate.net
Key strategies have included intramolecular cyclization reactions, oxidative cleavage steps, and palladium-catalyzed cycloisomerization reactions. chemrxiv.orgacs.orgacs.org The introduction of a symmetrizing group, such as a geminal dimethyl group, at a specific position (e.g., C5) has been shown to facilitate efficient annulation and stereochemical relay in some syntheses of picrotoxinin, which can then be converted to this compound. nih.govchemrxiv.orgresearchgate.net Late-stage strong bond activation, such as oxidative C-C demethylation, has also been employed as a strategy to arrive at the desired structure. nih.govchemrxiv.orgillinois.eduorganic-chemistry.org
Development of this compound Analogs for Structure-Activity Relationship (SAR) Studies
The synthesis of this compound analogs is crucial for understanding the relationship between chemical structure and biological activity within the picrotoxane series. This compound itself is less active than picrotoxinin, and modifications to the picrotoxane scaffold can significantly impact their interaction with biological targets, such as GABAA receptors. wikipedia.orgresearchgate.netkddf.orgnih.gov
Novel Synthetic Pathways and Future Perspectives in this compound Synthesis
Research continues to explore novel synthetic pathways towards this compound and related picrotoxanes, aiming for more efficient, stereoselective, and convergent routes. Recent approaches have focused on rapid construction of the polycyclic core and innovative strategies for manipulating oxidation states. wikipedia.org
Pharmacological Modulations of Picrotin
Interaction with Ligand-Gated Ion Channels
Picrotin interacts with ligand-gated ion channels, notably GABA receptors and glycine (B1666218) receptors, influencing their function. medchemexpress.comdrugbank.comselleckchem.com These interactions are crucial for understanding its pharmacological effects.
Gamma-Aminobutyric Acid (GABA) Receptors
GABA receptors are the primary mediators of inhibitory neurotransmission in the central nervous system. nih.gov this compound, as part of picrotoxin (B1677862), affects these receptors, although its activity differs from that of picrotoxinin (B1677863). wikipedia.orgcambridge.org
Non-Competitive Antagonism at GABAA Receptors
Picrotoxin is known to act as a non-competitive antagonist at GABAA receptors. drugbank.comnih.govglpbio.com This means it does not bind to the same site as the neurotransmitter GABA but instead interacts with a different site on the receptor, likely within the ion channel pore, to block ion flow. wikipedia.orgdrugbank.comnih.gov While picrotoxinin is the main contributor to this effect, early research suggested this compound was largely inactive at GABA receptors. ncats.iocambridge.org However, some studies indicate that this compound can still exert inhibitory effects on GABA receptors, although generally at higher concentrations or with less potency than picrotoxinin. cambridge.orgcambridge.orgchemfaces.com
Modulation of GABAC Receptors
Picrotoxin also antagonizes GABAC receptors, which are another class of inhibitory chloride channels. drugbank.comnih.govhelsinki.fi GABAC receptors mediate slower and more sustained responses compared to GABAA receptors. drugbank.com Research has investigated the effects of picrotoxin, including its components, on GABAC receptors, observing both competitive and non-competitive mechanisms of inhibition and an acceleration of GABA response kinetics. nih.govresearchgate.net Although this compound has been reported as inactive in inhibiting GABAC receptors in some contexts, the combined effects within picrotoxin suggest complex modulatory actions. ncats.iocaymanchem.com
Glycine Receptors (GlyRs)
Glycine receptors are another class of ligand-gated chloride channels that mediate inhibitory neurotransmission, particularly in the spinal cord and brainstem. medchemexpress.comnih.govfishersci.ca this compound has demonstrated notable activity at glycine receptors. ncats.iomedchemexpress.comnih.govcaymanchem.com
Studies have shown that this compound can block glycine receptors. ncats.iomedchemexpress.com Interestingly, while picrotoxinin is more potent at GABA receptors, this compound and picrotoxinin can be similarly effective at certain glycine receptor subtypes, such as homomeric alpha1 GlyRs. nih.govcambridge.org However, their relative potency can vary depending on the specific GlyR subunit composition. For instance, this compound has been shown to be more effective at blocking GlyRs containing alpha2 subunits compared to alpha1 subunits. cambridge.orgarvojournals.orgcambridge.org Research indicates that this compound can act as an antagonist at homomeric alpha1, alpha2, and alpha3 glycine receptors, as well as alpha1 beta heteromeric receptors. ncats.iomedchemexpress.comarvojournals.orgchemfaces.comcaymanchem.com The interaction of this compound with glycine receptors has been studied using techniques like patch-clamp recordings and molecular dynamics simulations to understand the binding sites and mechanisms of block within the receptor pore. nih.govrupress.orgnih.gov
The following table summarizes some research findings on the activity of this compound at Glycine Receptors:
| Glycine Receptor Subtype | This compound IC50 (µM) | Reference |
| α1 homomeric | 57 | caymanchem.com |
| α2 homomeric | 117 | caymanchem.com |
| α1 homomeric | 37 | arvojournals.org |
| α2 homomeric | 7 | arvojournals.org |
| α1/β heteromeric | 300 | arvojournals.org |
| α2/β heteromeric | 50 | arvojournals.org |
Note: IC50 values can vary depending on experimental conditions and the specific study.
Research has also explored the structural basis for this compound binding within the glycine receptor pore, suggesting it interacts with residues in the channel. nih.govfrontiersin.org The distinct activity of this compound on different GlyR subtypes highlights its utility as a tool for differentiating these receptors in research. arvojournals.org
Subunit-Specific Sensitivity of this compound on GlyRs
This compound demonstrates subunit-specific effects on glycine receptors. Studies have shown that homomeric GlyRs composed of different alpha subunits exhibit varying sensitivities to this compound. The α2 homomeric GlyR is more sensitive to this compound block than the α1 homomeric GlyR. chemfaces.comebi.ac.uknih.gov This difference in sensitivity persists even when beta subunits are introduced to form heteromeric receptors. cambridge.org this compound is approximately three times more effective in blocking GlyRs containing α2 subunits compared to those with α1 subunits. cambridge.org Furthermore, α3 containing GlyRs also show distinct sensitivity profiles, being more sensitive to block by both picrotoxin and this compound than α1 or α2 GlyRs. arvojournals.org this compound has been suggested as a potential prototype for designing specific α3 GlyR antagonists due to its relatively higher potency at α3/β heteromeric receptors compared to other glycine receptors or retinal GABA receptors. arvojournals.org
Data on this compound Sensitivity on Different GlyR Subtypes:
| GlyR Subunit Composition | IC₅₀ (µM) | Reference |
| α1 homomeric | 57 | caymanchem.com |
| α2 homomeric | 117 | caymanchem.com |
| α3 homomeric | 0.86 (Picrotoxin) | arvojournals.org |
| α3/β heteromeric | 34 | arvojournals.org |
| α1 homomeric | ~3x less sensitive than α2 | cambridge.org |
| α2 homomeric | ~3x more sensitive than α1 | cambridge.org |
Mechanisms of Block on Homomeric Glycine Receptors
This compound inhibits homomeric glycine receptors through channel-blocking mechanisms. Studies on α2 homomeric GlyRs have shown that this compound inhibits glycine-evoked currents in a concentration-dependent manner. chemfaces.comebi.ac.uk this compound decreases the mean open time of the GlyR channel, indicating that it can bind to the receptor in its open state. chemfaces.comebi.ac.uk While both this compound and picrotoxinin inhibit α2 homomeric GlyRs, this compound has a significantly higher IC₅₀ (approximately 30 times higher) than picrotoxinin, indicating lower potency. chemfaces.comebi.ac.uk this compound-induced inhibition of α2 homomeric GlyRs has been observed to display voltage dependence, unlike picrotoxinin inhibition. chemfaces.comebi.ac.uk Research suggests that this compound can bind to the α2 homomeric GlyR in both the open channel state and the fully liganded closed state. nih.gov An allosteric mechanism for this compound inhibition of wild-type homomeric α2 GlyR has been proposed. nih.gov Both this compound and picrotoxinin are unable to bind to the unbound conformation of the receptor but can become trapped at their binding site when the channel closes during glycine dissociation. chemfaces.comebi.ac.uk
Invertebrate GABA-Gated Chloride Channels (e.g., RDL Receptors)
While this compound was initially thought to be inactive at invertebrate Cys-loop receptors, research has shown that it acts as an inhibitor of RDL (resistance to dieldrin) receptors, which are invertebrate GABA-gated chloride channels. ucl.ac.uk Studies on bumblebee RDL and GluCl (glutamate-gated chloride channels) receptors demonstrated that this compound inhibited RDL but not GluCl receptors. ucl.ac.uk This indicates a selectivity of this compound for RDL receptors among the tested invertebrate chloride channels. ucl.ac.uk Interestingly, picrotoxin, the mixture of this compound and picrotoxinin, was found to be more potent on RDL receptors than either compound alone, suggesting a potential synergistic effect. ucl.ac.uk
Other Ligand-Gated Ion Channels (e.g., 5-HT3 Receptors)
This compound also modulates other ligand-gated ion channels, including human 5-HT3A and 5-HT3AB receptors. chemfaces.comresearchgate.net this compound inhibits 5-HT-induced responses in these receptors expressed in Xenopus oocytes. chemfaces.comresearchgate.net The IC₅₀ values for this compound were reported as 470 µM for 5-HT3A receptors and 2.7 mM for 5-HT3AB receptors. chemfaces.comresearchgate.net Radioligand binding studies have indicated that this compound does not act at the agonist binding site of 5-HT3 receptors, suggesting a non-competitive mechanism. chemfaces.comresearchgate.net The inhibition by related compounds at 5-HT3A receptors has been described as weakly use-dependent and activity-dependent recovery, indicative of channel block. chemfaces.comresearchgate.net The binding site of this compound at 5-HT3 receptors appears to overlap partially with that of picrotoxinin and other channel blockers. chemfaces.comresearchgate.net
Data on this compound Inhibition of 5-HT3 Receptors:
| Receptor Type | IC₅₀ (µM) | Reference |
| Human 5-HT3A | 470 | chemfaces.comresearchgate.net |
| Human 5-HT3AB | 2700 (2.7 mM) | chemfaces.comresearchgate.net |
Molecular Binding Sites and Allosteric Modulation
This compound, as a component of picrotoxin, is known to interact with allosteric sites on ligand-gated ion channels. nih.govsigmaaldrich.com Picrotoxin is considered a negative allosteric modulator (NAM) that blocks the channel. nih.gov
Allosteric Mechanisms of Channel Inhibition
This compound's inhibition of ligand-gated chloride channels, such as GABA receptors, is supported by allosteric mechanisms. nih.govacs.orgresearchgate.net Studies on GABAₐ receptors suggest that picrotoxin binds to an allosteric site with a higher affinity for the closed-channel form than the open-channel form, thereby inhibiting the receptor by decreasing its channel-opening equilibrium. nih.govacs.org This allosteric binding leads to an increase in the channel-closing rate constant while the opening rate constant remains largely unaffected. nih.govacs.org Similarly, studies on GABAᵣ receptors also support an allosteric mechanism for picrotoxin inhibition, where it binds to both open and closed channel states. researchgate.net
Structural Basis of this compound Binding in Receptor Pores
The binding site of this compound within the pore of ligand-gated ion channels has been investigated to understand the structural basis of its action. This compound and picrotoxinin, despite structural differences (this compound having a slightly larger dimethylmethanol group instead of picrotoxinin's isopropenyl group), share a common binding site within the pore of glycine receptors. ebi.ac.uknih.govebi.ac.uk Studies on α1 GlyRs suggest that both compounds bind to the 6' threonines in the pore-lining region through hydrogen bonding with common exocyclic oxygens. ebi.ac.uknih.gov However, the difference in their structures influences their interaction with other residues in the pore. For instance, substitution of the 2' pore-lining glycine with serine selectively reduces this compound sensitivity, while introducing 2' alanines selectively increases picrotoxinin sensitivity. nih.gov This suggests that the reduced sensitivity of this compound at some receptors, like GABAₐ and α2/α3 GlyRs, is likely due to its larger size and diminished ability to form hydrophobic interactions with 2' alanines. nih.gov The binding site of picrotoxin, and by extension this compound, in the pore of 5-HT3 receptors also involves residues in the transmembrane domain 2 (TM2), particularly the 6' residue, which appears to be a common determinant of picrotoxin inhibition in both 5-HT3 and GABAₐ receptors. core.ac.uknih.gov
Conformational Dynamics of Receptor-Picrotin Interaction
This compound, a sesquiterpene found as a component of picrotoxin, exerts its pharmacological effects primarily by interacting with ligand-gated ion channels, notably the gamma-aminobutyric acid type A (GABA-A) receptors and glycine receptors (GlyRs) wikipedia.orgtcdb.orgnih.gov. These receptors are pentameric proteins that form a chloride-selective pore, and their function is tightly coupled to conformational changes induced by ligand binding conicet.gov.arwikipedia.orgjneurosci.org. This compound acts as a non-competitive antagonist or inhibitor, typically binding within the ion-conducting pore of these receptors tcdb.orgnih.govuq.edu.au.
The interaction of this compound with its target receptors is highly dynamic and state-dependent, involving significant conformational rearrangements of the receptor protein. Research indicates that this compound and its more potent counterpart, picrotoxinin, bind to a site within the channel pore formed by residues in the second transmembrane domain (M2) of the receptor subunits tcdb.orgnih.govnih.gov. Specific residues, such as threonine residues at the 6' position and other amino acids at the 2' and 9' positions within the M2 domain, are crucial for this interaction tcdb.orgnih.govnih.gov.
Binding of this compound is often favored when the channel is in certain conformational states. For instance, studies on GABA-A receptors suggest that picrotoxin (the mixture containing this compound) has a higher affinity for the closed-channel form compared to the open-channel form researchgate.net. This preferential binding to specific states influences the receptor's gating kinetics. Upon binding within the pore, this compound is thought to physically obstruct the ion pathway, preventing chloride flux wikipedia.org. However, its mechanism is not solely a simple pore block; it also involves allosteric modulation, inducing conformational changes in regions of the receptor distant from the primary binding site tcdb.orgnih.govuq.edu.auresearchgate.net.
Detailed research findings highlight the impact of this compound/picrotoxin binding on receptor conformational dynamics:
Gating Kinetics Modulation: Picrotoxin has been shown to increase the channel-closing rate constant while leaving the channel-opening rate constant largely unaffected in rat alpha1beta2gamma2L GABA-A receptors. This effectively decreases the channel-opening equilibrium constant, leading to inhibition researchgate.net. This indicates that binding stabilizes a closed or non-conducting state.
Allosteric Effects: Studies on glycine receptors have demonstrated that picrotoxin binding can induce specific conformational changes in the M2-M3 loop, a region crucial for coupling agonist binding to channel gating tcdb.orgnih.govuq.edu.au. These changes are considered allosteric, meaning they occur at a site distinct from the agonist binding site but influence receptor function by altering conformation nih.govuq.edu.au.
State-Dependent Binding and Trapping: Both this compound and picrotoxinin have been shown to bind to the receptor in its open state and can become trapped at their binding site when the channel closes researchgate.netebi.ac.uk. This use-dependent block further underscores the dynamic interplay between ligand binding and the receptor's conformational state nih.govresearchgate.net.
Differential Effects of this compound vs. Picrotoxinin: While both components bind to the same general site, differences in their structure lead to variations in their interaction and effects on receptor dynamics and potency wikipedia.orgnih.gov. For example, this compound is significantly less potent than picrotoxinin at inhibiting alpha2 homomeric GlyRs and displays voltage dependence, unlike picrotoxinin researchgate.netebi.ac.uk. These differences are attributed to structural variations, such as this compound's larger size and reduced ability to form hydrophobic interactions with certain pore residues compared to picrotoxinin nih.gov.
Structural Insights from Cryo-EM and Computational Studies: High-resolution structural techniques like cryo-electron microscopy (cryo-EM) and computational methods such as molecular docking and dynamics simulations provide insights into the precise binding pose of picrotoxin (and by extension, this compound) within the receptor pore and the resulting structural rearrangements nih.govnih.govnih.gov. These studies can predict how binding to the pore or potential secondary sites might lead to kinking of pore-lining helices into a more closed orientation nih.gov. Cryo-EM structures of GABA-A receptors bound to picrotoxin illustrate its sequestration within the channel pore, interacting with residues in the M2 domain nih.gov.
The conformational dynamics of the receptor-Picrotin interaction are central to its inhibitory mechanism. This compound's ability to bind preferentially to certain receptor states, induce allosteric changes, and physically impede ion flow through a state-dependent mechanism highlights the complex interplay between this compound and the dynamic structure of ligand-gated ion channels.
Detailed research findings illustrating the dynamic interaction and its effects on receptor function include observations on binding affinities to different states and modulation of channel kinetics.
| Receptor Type | Ligand | Receptor State Preference (Binding Affinity) | Effect on Channel Kinetics | Reference |
| Rat α1β2γ2L GABA-A Receptor | Picrotoxin | Higher affinity for closed state | Increases channel closing rate constant ~4-fold | researchgate.net |
| Human Homomeric GABAρ1 Receptor | Picrotoxin | Binding requires receptor activation | Accelerates relaxation (offset) phase of GABA currents | nih.govresearchgate.net |
| Alpha2 Homomeric Glycine Receptor | This compound | Binds in open state, trapped upon closing | Decreased mean open time (concentration-dependent) | researchgate.netebi.ac.uk |
| Alpha2 Homomeric Glycine Receptor | Picrotoxinin | Binds in open state, trapped upon closing | Decreased mean open time (concentration-dependent) | researchgate.netebi.ac.uk |
This table summarizes some key findings regarding the dynamic interaction, showing how the receptor's state influences binding or how binding affects channel kinetics, reflecting underlying conformational changes.
Structure Activity Relationship Sar Studies of Picrotin Analogs
Influence of Chemical Modifications on Receptor Affinity and Selectivity
Chemical modifications to the picrotoxane scaffold, the core structure shared by picrotin and picrotoxinin (B1677863), can significantly impact their affinity and selectivity for different receptors. This compound differs from picrotoxinin by the presence of a dimethylmethanol group instead of an isopropenyl group nih.govnih.gov. This seemingly minor change results in this compound being less active at most GABAA receptors compared to picrotoxinin nih.govnih.gov. However, studies have shown that the homomeric α1 GlyR is equally sensitive to both picrotoxinin and this compound nih.gov.
Recent research on picrotoxinin analogs, which provides insights relevant to the this compound scaffold, has explored the effect of modifications at various positions. For instance, a methyl group addition at the C5 position of picrotoxinin (resulting in 5Me-picrotoxinin) has shown a remarkable stabilizing effect and altered selectivity scripps.edunih.govresearchgate.net. This modification decreased potency against mammalian GABAA receptors while maintaining or increasing antagonism of homologous invertebrate GABA-gated chloride channels (resistance to dieldrin (B1670511) (RDL) receptors) scripps.edunih.govresearchgate.net. This suggests that modifications around this region can influence the differential binding to vertebrate and invertebrate receptors nih.govresearchgate.net.
Further studies on picrotoxinin analogs indicate that modifications like acylation of the C6 hydroxyl or opening of the C15 bridge lactone can abolish binding to GABAA receptors, suggesting the importance of these functionalities for receptor interaction nih.gov. Lipophilic modifications at C12 have also been explored to understand their impact on activity, particularly in relation to this compound's reported inactivity at RDL receptors nih.gov. Disrupting the hydrogen bond network through modifications like de-epoxidation, hydroxylation, or fluorination has also been investigated for its effect on receptor binding nih.gov.
Data from studies comparing picrotoxinin and this compound binding to glycine (B1666218) receptors highlight the influence of structural differences. While both bind to 6' threonines in the α1 GlyR pore via hydrogen bonding with exocyclic oxygens, the larger size of the dimethylmethanol group in this compound and its reduced ability to form hydrophobic interactions with 2' alanines are thought to contribute to its lower sensitivity at GABAARs and α2 and α3 GlyRs compared to picrotoxinin nih.gov.
Impact of Stereochemistry on Biological Activity
The stereochemistry of a molecule plays a critical role in its interaction with biological targets, including receptors researchgate.net. For complex polycyclic structures like this compound, the precise three-dimensional arrangement of atoms and functional groups dictates how the molecule fits into the binding site of a receptor and the nature of the interactions formed chemrxiv.org.
Studies on other complex natural products and their analogs have demonstrated that even subtle changes in stereochemistry can lead to significant alterations in receptor binding affinity, selectivity, and ultimately, biological outcome researchgate.net. Therefore, the specific stereochemical configuration of this compound is integral to its observed lower potency at certain receptors compared to the more conformationally rigid and differently substituted picrotoxinin nih.gov. The defined stereochemistry allows this compound to interact with specific residues within the receptor binding pocket in a particular orientation, influencing the strength and nature of the interaction nih.gov.
Computational Approaches in this compound SAR Analysis
Computational approaches, such as molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) analysis, are increasingly utilized to complement experimental SAR studies and gain deeper insights into the interaction of compounds with their targets researchgate.netnih.govslideshare.net. These methods can help predict binding poses, estimate binding affinities, and identify key structural features that contribute to activity or selectivity researchgate.netnih.gov.
For this compound and its analogs, computational models have been employed to understand their binding within the pore of ligand-gated ion channels like GABAA and glycine receptors nih.govnih.gov. These models can provide a proposed structural basis for the observed binding profiles nih.gov. For example, computational studies have supported the understanding of how picrotoxinin and this compound bind within the glycine receptor pore, suggesting that hydrogen bonding with pore-lining residues is important and that the size and hydrophobic interactions of the substituent at a specific position influence sensitivity nih.gov.
Recent computational work on 5Me-picrotoxinin analogs has further illustrated the power of these techniques scripps.edunih.govchemrxiv.org. In silico models have been used to probe the basis for the observed selectivity of these analogs for RDL receptors over mammalian GABAA receptors nih.govchemrxiv.org. These models suggest that optimal 5Me-picrotoxinin analogs may alter the binding pose within GABAARs by disrupting a hydrogen bond network, providing a molecular explanation for the altered selectivity nih.govresearchgate.netnih.gov. Computational analyses can predict differences in binding free energies, which correlate with experimental potency data, further validating the models nih.gov.
Computational approaches also aid in identifying potential sites for chemical modification that are likely to enhance desired properties like selectivity or stability scripps.educhemrxiv.org. By simulating the interactions of modified structures with receptor models, researchers can prioritize the synthesis and testing of analogs with a higher probability of exhibiting improved pharmacological profiles scripps.educhemrxiv.org. This iterative process of computational prediction and experimental validation accelerates the SAR exploration process drugdesign.org.
Picrotin in Advanced Research Models
In vitro Electrophysiological Assays (e.g., Patch-Clamp, Two-Electrode Voltage Clamp)
In vitro electrophysiological techniques, such as patch-clamp and two-electrode voltage clamp, are fundamental to understanding the interaction of compounds like picrotin with ion channels. These methods allow for the measurement of ion flow through channels and the assessment of how substances modulate channel activity. This compound has been extensively studied using these techniques to probe its effects on various ligand-gated ion channels, notably GABA-A and glycine (B1666218) receptors nih.govucl.ac.ukuthscsa.eduresearchgate.netresearchgate.netnih.goveneuro.orgresearchgate.netebi.ac.uk.
Studies employing two-electrode voltage clamp in Xenopus laevis oocytes and patch-clamp in mammalian cells (such as HEK293 cells) have demonstrated that this compound acts as an inhibitor of these receptors nih.govresearchgate.netresearchgate.netebi.ac.uk. Research comparing this compound and picrotoxinin (B1677863) has revealed differences in their inhibitory profiles. For example, at alpha2 homomeric glycine receptors, this compound exhibited a significantly higher IC50 value compared to picrotoxinin, indicating lower potency ebi.ac.uk. Furthermore, the inhibition mediated by this compound at these receptors displayed voltage dependence, a characteristic not observed with picrotoxinin ebi.ac.uk. This differential behavior highlights the importance of studying this compound independently to fully elucidate the mechanisms of channel block.
Picrotoxin (B1677862), the mixture containing this compound, is known to function as an open channel blocker for GABA-A receptors nih.gov. Electrophysiological recordings have shown that both this compound and picrotoxinin can decrease the mean open time of channels in a concentration-dependent manner, suggesting binding to the open state of the receptor researchgate.net. The distinct voltage dependence of this compound block, however, points to potential differences in their interaction sites or mechanisms within the channel pore ebi.ac.uk.
Detailed research findings from electrophysiological assays comparing this compound and Picrotoxinin on alpha2 homomeric glycine receptors include:
| Compound | IC50 (µM) | Voltage Dependence |
| This compound | ~30x higher than Picrotoxinin | Yes |
| Picrotoxinin | Lower | No |
Data based on studies of alpha2 homomeric glycine receptors ebi.ac.uk.
Development of this compound-Based Research Tools
This compound, as a constituent of picrotoxin, is recognized as a valuable research tool, particularly in the study of GABA-A receptors and other ligand-gated ion channels wikipedia.orgacs.org. Its ability to block the channel pore provides a means to investigate channel function, conductance, and the properties of the ion conduction pathway.
While picrotoxinin is often considered the more potent component of picrotoxin and has been a focus for the development of derivatives with altered properties like stability and selectivity nih.gov, this compound's distinct characteristics also make it a useful tool. The differences observed in potency and voltage dependence between this compound and picrotoxinin researchgate.netebi.ac.uk allow researchers to use these compounds to differentiate between subtly different binding sites or blocking mechanisms within the same receptor type or across different receptor subtypes.
The application of this compound in conjunction with techniques like site-directed mutagenesis in cellular expression systems (as discussed in Section 6.2) exemplifies its use as a research tool to map the residues lining the channel pore and understand their contribution to channel block eneuro.orgresearchgate.net. By examining how mutations affect the potency or voltage dependence of this compound block, researchers can gain insights into the molecular determinants of the this compound binding site.
Furthermore, the structural complexity of this compound, shared with picrotoxinin, has inspired synthetic chemistry efforts aimed at creating analogs with tailored properties for research applications nih.gov. Although much of this work has focused on picrotoxinin derivatives, the understanding gained from studying this compound's interaction with receptors contributes to the broader effort of developing novel probes and modulators for ligand-gated ion channels. The use of chimeric receptors, combining domains from different channels, in conjunction with this compound studies also represents an approach to develop research tools for dissecting the structural basis of drug action cam.ac.uk.
The inherent properties of this compound, including its specific interaction with the channel pore and its differential effects compared to picrotoxinin, establish it as an important compound for investigating the structure, function, and pharmacology of ligand-gated ion channels in advanced research models.
Analytical Chemistry Techniques for Picrotin Research
Separation and Purification Methodologies
Separation and purification are crucial initial steps in the study of picrotin, particularly when isolated from natural sources like Anamirta cocculus or Picrorhiza kurrooa, where it exists alongside other compounds, including picrotoxinin (B1677863). wikipedia.orgacademicjournals.orgresearchgate.net Classical methods for separating this compound from picrotoxinin have involved techniques such as boiling with benzol, exploiting the difference in solubility where picrotoxinin is soluble and this compound is very little soluble. henriettes-herb.com
High-Performance Liquid Chromatography (HPLC) for this compound Isolation
High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the separation and quantification of this compound, particularly in complex mixtures such as plant extracts or biological samples. academicjournals.orgnih.govscispace.comresearchgate.net Reversed-phase HPLC methods have been developed and applied for the simultaneous determination of this compound and picrotoxinin. nih.govchemfaces.com
HPLC allows for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. For this compound analysis, common stationary phases include C18 reversed-phase columns. academicjournals.org The mobile phase typically consists of a mixture of water and organic solvents, such as methanol, isopropanol, and acetonitrile, often used in isocratic or gradient elution modes. academicjournals.org Detection of this compound after chromatographic separation is commonly achieved using UV detectors, typically at a wavelength of 220 nm. academicjournals.orgscispace.com
HPLC has been successfully applied to:
Quantify this compound in Picrorhiza kurrooa plant extracts, demonstrating variations in content based on factors like altitude and drying methods. academicjournals.orgresearchgate.netscispace.com
Determine this compound levels in serum samples for pharmacokinetic studies. nih.govchemfaces.com
Analyze the purity of picrotoxin (B1677862) mixtures, which contain this compound. fishersci.ca
Research findings demonstrate the utility of HPLC in quantifying this compound. For instance, a study on Picrorhiza kurrooa showed this compound content ranging from 1.05% to 3.1% of dry weight depending on growing conditions and drying methods. scispace.com
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is another chromatographic technique that can be applied in the analysis of volatile or semi-volatile compounds. news-medical.netscirp.org While HPLC is more commonly reported for this compound due to its structure and potential for thermal degradation, GC can be coupled with various detectors, including mass spectrometry, for the identification and quantification of compounds in complex mixtures. scirp.orgdrawellanalytical.com GC is often used for the analysis of natural products and in forensic science for detecting toxins. news-medical.netdrawellanalytical.com For GC analysis, compounds typically need to be volatile or derivatized to increase their volatility. scirp.org The application of GC specifically for this compound is less documented compared to HPLC in the provided search results, but GC's general capabilities in analyzing complex mixtures and natural products suggest its potential utility, possibly in hyphenated techniques like GC-MS. scirp.org
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and identification of this compound. These methods provide detailed information about the molecular structure and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the complete structure of organic molecules like this compound. jchps.comrsc.orgnih.govresearchgate.net Both ¹H NMR and ¹³C NMR spectroscopy provide valuable information about the different types of hydrogen and carbon atoms in the molecule and their connectivity. jchps.comipb.pt
Studies on this compound have utilized NMR, including Nuclear Overhauser Effect Spectroscopy (NOESY), to obtain full assignments of its ¹H-NMR spectrum and to study its solution conformation. researchgate.net Fully assigned ¹³C-NMR data for this compound have also been reported. researchgate.net NMR analysis can reveal details about the stereochemistry and the presence of specific functional groups like hydroxyl groups. researchgate.net
NMR spectroscopy is crucial for confirming the structure of isolated this compound and for characterizing any derivatives or related compounds. researchgate.netipb.pt Advanced NMR techniques, including 2D NMR experiments, are particularly useful for elucidating the structures of complex natural products. researchgate.netipb.pt
Mass Spectrometry (MS) for Identification and Quantification
Mass Spectrometry (MS) is a highly sensitive technique used for the identification and quantification of this compound based on its mass-to-charge ratio and fragmentation pattern. researchgate.netnih.govmdpi.comspringermedizin.de MS is often coupled with chromatographic techniques like HPLC or GC (LC-MS or GC-MS) to separate components in a mixture before they enter the mass spectrometer. researchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS), including techniques like LC-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), has been employed for the sensitive determination of picrotoxin, which contains this compound. nih.gov High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining the elemental composition of this compound and confirming its identity. mdpi.comresearchgate.net MS/MS (tandem mass spectrometry) provides fragmentation data that can be used to elucidate the structure of this compound by breaking it down into smaller, characteristic ions. researchgate.netmdpi.com
MS is used for:
Identifying this compound in complex biological or environmental samples. researchgate.net
Quantifying this compound at low concentrations due to the high sensitivity of MS detectors. nih.gov
Confirming the presence of this compound based on its unique mass spectrum and fragmentation pattern. researchgate.netspringermedizin.de
The use of LC-QTOF-MS/MS has been reported for the identification of natural toxic substances, including this compound, in forensic contexts, highlighting its sensitivity and specificity. researchgate.net
Quantitative Analysis Methods in this compound Studies
Quantitative analysis aims to determine the precise amount of this compound present in a sample. ebsco.com As discussed in the separation and characterization sections, HPLC and MS-based methods are predominantly used for quantitative analysis of this compound. academicjournals.orgnih.govscispace.comchemfaces.comresearchgate.netnih.gov
Quantitative HPLC methods involve the preparation of standard curves using known concentrations of this compound. academicjournals.orgscispace.com The concentration of this compound in unknown samples is then determined by comparing the peak areas or heights to the standard curve. academicjournals.org These methods have demonstrated good linearity, precision, and accuracy for this compound quantification in various matrices like plant extracts and serum. nih.govscispace.comchemfaces.com
Quantitative MS methods, particularly using LC-MS, offer high sensitivity and selectivity, allowing for the quantification of this compound even at very low levels in complex biological matrices. researchgate.netnih.gov Isotope dilution mass spectrometry can also be employed for highly accurate quantitative analysis.
Examples of quantitative analysis findings include:
HPLC studies quantifying this compound in Picrorhiza kurrooa rhizomes from different altitudes, showing variations in content. researchgate.net
Pharmacokinetic studies in rats using reversed-phase HPLC to quantify this compound in serum over time, determining its elimination half-life. nih.govchemfaces.com
Quantitative analysis is critical for understanding the concentration of this compound in natural sources, evaluating extraction and purification efficiency, and studying its behavior in biological systems. researchgate.netnih.govscispace.com
Here is a data table summarizing some quantitative findings for this compound in Picrorhiza kurrooa:
| Sample Source (Picrorhiza kurrooa) | This compound Content (% Dry Weight) | Analytical Method | Citation |
| Polyhouse grown plants | 3.1 | HPLC | scispace.com |
| Field grown plants | 2.5 | HPLC | scispace.com |
| Room dried samples | 2.9 | HPLC | scispace.com |
| Sundried samples | Not specified, but lower than room dried | HPLC | scispace.com |
| Oven dried samples | Not specified, but lowest | HPLC | scispace.com |
| Tungnath population (3600 m altitude) | Highest content | HPLC | researchgate.net |
| Pothivasa population (2200 m altitude) | Lower content | HPLC | researchgate.net |
Future Directions and Emerging Research Avenues for Picrotin
Identification of Undiscovered Picrotin Molecular Targets
While this compound is known to be the less active component of picrotoxin (B1677862), primarily recognized for picrotoxinin's antagonism of GABAA and glycine (B1666218) receptors, the possibility of other molecular targets for this compound itself remains an area for investigation. This compound has shown some sensitivity for glycine receptors, albeit at higher concentrations than picrotoxinin (B1677863). medchemexpress.comebi.ac.uk Identifying additional specific proteins or pathways that this compound interacts with could reveal novel biological roles or therapeutic potentials independent of picrotoxinin's well-established activity. Techniques such as phenotypic screening, target deconvolution, and activity-based protein profiling could be employed to identify these undiscovered targets.
Design of Highly Selective this compound Probes for Specific Ion Channel Subtypes
Picrotoxinin is a known channel blocker for GABAA and glycine receptors, which are diverse families with multiple subtypes. wikipedia.orgmedchemexpress.com Developing highly selective probes based on the this compound structure could be valuable tools for dissecting the roles of specific ion channel subtypes. Although this compound itself is less active, its structural scaffold could serve as a starting point for designing analogs with enhanced affinity and selectivity for particular receptor subtypes. nih.gov This would allow for more precise pharmacological manipulation and study of individual ion channel functions in complex biological systems. Research into the selectivity of ion channel blockers is an active area, and developing subtype-specific probes is crucial for understanding their physiological roles and therapeutic potential. escholarship.orgcriver.comresearchgate.net
Advances in Synthetic Accessibility for Diverse this compound Analogs
The complex polycyclic structure of this compound and picrotoxinin has made their synthesis challenging. wikipedia.orgchemrxiv.orgillinois.edu However, recent advances in total synthesis, including strategies involving dynamic retrosynthetic analysis and late-stage functionalization, have improved the accessibility of picrotoxinin and its analogs. chemrxiv.orgchemrxiv.orgorganic-chemistry.orgnih.gov Applying and further developing these synthetic methodologies could facilitate the creation of a diverse library of this compound analogs. chemrxiv.org Increased synthetic accessibility would enable comprehensive structure-activity relationship (SAR) studies to explore how structural modifications to the this compound scaffold influence its biological activity, selectivity, and stability. chemrxiv.orgnih.gov This is essential for identifying analogs with improved properties or novel activities.
Integration of Omics Technologies in this compound Research
The application of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the biological effects of compounds. dtls.nlnumberanalytics.comnih.gov Integrating these technologies into this compound research could reveal its impact on gene expression, protein profiles, and metabolic pathways in various biological systems. numberanalytics.comnih.gov For instance, transcriptomic analysis could identify genes whose expression is modulated by this compound, while proteomic studies could pinpoint affected proteins. numberanalytics.com Metabolomics could shed light on downstream metabolic changes. numberanalytics.commdpi.com This holistic approach can help to elucidate the full spectrum of this compound's biological activities and identify potential biomarkers of exposure or effect. numberanalytics.com While challenges remain in the routine use and interpretation of omics data in chemical safety assessments, their integration is a key future direction in toxicology and biological research. ecetoc.org
Potential for this compound as a Lead Compound for Novel Pharmacological Agents
Despite being less active than picrotoxinin, the unique chemical scaffold of this compound holds potential as a starting point for the development of novel pharmacological agents. nih.govontosight.ai Its reported interactions with glycine receptors, even at higher concentrations, suggest a basis for further exploration. medchemexpress.comebi.ac.uk By chemically modifying the this compound structure, researchers could potentially develop analogs with enhanced potency, selectivity, and desirable pharmacokinetic properties for various therapeutic applications. chemrxiv.orgnih.gov The historical use of picrotoxin as an antidote for central nervous system depressants highlights the pharmacological relevance of this structural class. wikipedia.org Future research could focus on designing this compound-based compounds that selectively target specific receptors or pathways implicated in diseases, potentially leading to the discovery of new therapeutic leads with improved safety profiles compared to the more toxic picrotoxinin. chemrxiv.orgnih.govwgtn.ac.nz
Q & A
Basic: What experimental approaches are recommended for studying Picrotin's antagonistic effects on GABA_A receptors in vitro?
Answer:
To investigate this compound’s role as a GABA_A receptor antagonist, use the following methodologies:
- Electrophysiological recordings (e.g., patch-clamp) to measure chloride ion flux inhibition .
- Radioligand binding assays with tritiated GABA or muscimol to quantify receptor affinity and competitive inhibition.
- Subtype-specific receptor expression systems (e.g., HEK293 cells transfected with α/β/γ subunits) to assess selectivity across GABA_A isoforms .
- Dose-response curves to determine IC50 values, ensuring purity (>98%) and stability of this compound solutions (validate via HPLC or COA) .
Advanced: How can researchers resolve discrepancies in reported binding affinities of this compound across GABA_A receptor subtypes?
Answer:
Address contradictions through:
- Systematic meta-analysis of existing data, applying PICOT criteria to filter studies by receptor composition, experimental conditions (e.g., pH, temperature), and outcome measures (e.g., IC50) .
- Cryo-EM or X-ray crystallography to map binding sites and identify structural determinants of subtype specificity .
- Molecular dynamics simulations to model this compound-receptor interactions, correlating computational binding energies (mean ± SD) with empirical data .
- Replication studies using standardized protocols (e.g., identical cell lines, buffer conditions) to minimize variability .
Basic: What are the critical considerations for ensuring purity and stability of this compound in experimental solutions?
Answer:
- Quality validation : Use COA-certified this compound (>98% purity) and verify via analytical methods (HPLC, mass spectrometry) .
- Storage : Aliquot stock solutions (e.g., 10 mM in DMSO) at -20°C to prevent hydrolysis. Avoid freeze-thaw cycles .
- Solvent compatibility : Test solubility in assay buffers (e.g., aqueous vs. lipid-based systems) to avoid precipitation.
- Stability assays : Monitor degradation over time using UV-Vis spectroscopy or NMR .
Advanced: What strategies are effective in optimizing the total synthesis of this compound from its natural precursor, picrotoxinin?
Answer:
Key synthetic strategies include:
- Chiral resolution : Separate enantiomers using chromatography or enzymatic methods to isolate (–)-picrotin from racemic mixtures .
- Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., palladium) to control stereochemistry during cyclization steps.
- Protecting group strategies : Use tert-butyldimethylsilyl (TBS) groups to stabilize reactive hydroxyl intermediates .
- Yield optimization : Screen reaction conditions (temperature, solvent polarity) via DOE (Design of Experiments) to maximize efficiency .
Methodological: How can the PICOT framework be applied to design a study investigating this compound's neuroprotective effects in a specific neuronal population?
Answer:
Structure the research question using PICOT components:
- P (Population) : Define the neuronal subtype (e.g., hippocampal CA1 neurons in a rodent model of ischemia).
- I (Intervention) : Administer this compound at varying doses (e.g., 1–10 µM).
- C (Comparison) : Compare with GABA_A agonists (e.g., muscimol) or vehicle controls.
- O (Outcome) : Measure neuronal survival (via TUNEL assay) or synaptic activity (field potential recordings).
- T (Time) : Assess outcomes at 24h and 72h post-intervention .
This framework ensures specificity, guides literature reviews (e.g., systematic searches in PubMed/EMBASE), and informs statistical power calculations .
Advanced: How should researchers design experiments to analyze this compound's off-target effects in complex neural networks?
Answer:
- Multi-electrode arrays (MEAs) : Record network-level activity in brain slices or cultured neurons exposed to this compound, comparing baseline vs. post-treatment oscillatory patterns.
- Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes in treated vs. untreated tissues.
- CRISPR-Cas9 screens : Knock out suspected off-target receptors (e.g., glutamate or glycine receptors) to isolate GABA_A-mediated effects .
- Data triangulation : Cross-validate findings with computational models predicting this compound’s interaction landscape .
Methodological: What ethical and data integrity measures are critical when publishing this compound-related research?
Answer:
- Ethical compliance : Adhere to institutional guidelines for animal/human studies, including IACUC or IRB approvals .
- Data transparency : Publish raw electrophysiological datasets in repositories like Dryad, with detailed metadata (e.g., sampling rates, filter settings) .
- Reproducibility : Include step-by-step protocols in supplementary materials (e.g., synthesis steps, assay conditions) .
- Conflict disclosure : Declare funding sources or affiliations that may bias interpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
